molecular formula C7H8N4O2.H2O<br>C7H10N4O3 B1682251 Theophylline monohydrate CAS No. 5967-84-0

Theophylline monohydrate

Cat. No.: B1682251
CAS No.: 5967-84-0
M. Wt: 198.18 g/mol
InChI Key: INQSMEFCAIHTJG-UHFFFAOYSA-N
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Description

Theophylline monohydrate is a methylxanthine derivative commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is known for its bronchodilator properties, which help to relax the smooth muscles of the airways, making breathing easier. This compound is a crystalline compound that includes one molecule of water in its structure .

Biochemical Analysis

Biochemical Properties

Theophylline monohydrate interacts with various enzymes and proteins. It inhibits phosphodiesterase isoenzymes, antagonizes adenosine, enhances catecholamine secretion, and modulates calcium fluxes . This compound exhibits high plasticity due to its unique ladder-like structure, where rigid molecular dimers weakly connect to more rigid water chains .

Cellular Effects

This compound has several actions at a cellular level. It can cause nausea, diarrhea, increase in heart rate, abnormal heart rhythms, and CNS excitation (headaches, insomnia, irritability, dizziness, and lightheadedness). Seizures can also occur in severe cases of toxicity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits phosphodiesterase isoenzymes, antagonizes adenosine, enhances catecholamine secretion, and modulates calcium fluxes . This compound’s unique ladder-like structure allows for facile propagation of dislocations in its crystals when subjected to external stress .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. For instance, during the transformation from form II to form IV in several solvents, theophylline self-associates in solvents which are good H-bond donors and the presence of these aggregates hinder the nucleation and phase transformation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in dogs, theophylline is used for the management of chronic bronchitis and bradyarrhythmias . The most common side effects include stomach upset and excitement .

Metabolic Pathways

This compound is metabolized extensively in the liver. It undergoes N-demethylation via cytochrome P450 1A2. It is metabolized by parallel first order and Michaelis-Menten pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theophylline monohydrate can be synthesized through the hydration of anhydrous theophylline. This process involves exposing anhydrous theophylline to a humid environment, allowing it to absorb water and form the monohydrate. The reaction conditions typically include maintaining a relative humidity of 100% for at least two weeks .

Industrial Production Methods: In industrial settings, this compound is often produced by crystallizing the compound from an aqueous solution. This involves dissolving anhydrous theophylline in water, followed by controlled cooling to precipitate the monohydrate crystals. The crystals are then collected, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Theophylline monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydration: Water or humid air.

    Dehydration: Heat or dry air.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

Comparison with Similar Compounds

  • Caffeine
  • Theobromine
  • Aminophylline (a compound containing theophylline and ethylenediamine)

Theophylline monohydrate’s unique combination of bronchodilator, anti-inflammatory, and immunomodulatory effects makes it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSMEFCAIHTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208361
Record name Theophylline monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5967-84-0
Record name 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theophylline [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophylline monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1)
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Record name THEOPHYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the difference between theophylline anhydrate and theophylline monohydrate?

A: Theophylline anhydrate and this compound are two different solid forms of theophylline. Theophylline anhydrate is the anhydrous form, meaning it contains no water molecules in its crystal structure. In contrast, this compound is a hydrate, with one water molecule incorporated for each molecule of theophylline in its crystal lattice. [, ]

Q2: How does the presence of water affect the properties of theophylline?

A: The presence of water in this compound significantly impacts its physicochemical properties. For example, this compound exhibits superior plasticity and tabletability compared to the anhydrous form. [, ] Additionally, the dissolution rate and solubility of the two forms differ, influencing the bioavailability and therapeutic efficacy of theophylline. [, , ]

Q3: What polymorphic forms of theophylline anhydrate are known?

A: Research has identified two polymorphic forms of theophylline anhydrate, designated as form I and form III. [, ] Form I is the stable anhydrous form under ambient conditions. Form III is a metastable anhydrate, meaning it is less stable than form I and tends to convert to the stable form over time. []

Q4: What techniques are used to characterize different solid forms of theophylline?

A4: Researchers employ various analytical techniques to identify and characterize different solid forms of theophylline, including:

  • X-ray powder diffraction (XRPD): This technique helps identify and quantify different polymorphic forms present in a sample. [, , , , ]
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with phase transitions, such as dehydration or melting, providing information about the thermal stability and transitions between different forms. [, , , , ]
  • Thermogravimetric analysis (TG): TG measures weight changes as a function of temperature, allowing for the quantification of water content and assessment of dehydration kinetics. [, , ]
  • Infrared (IR) and Raman spectroscopy: These vibrational spectroscopic techniques provide information about molecular vibrations, which are sensitive to changes in chemical bonding and molecular environment. They are valuable tools for identifying different forms, monitoring phase transitions, and studying hydrogen bonding interactions. [, , , , , , ]
  • Atomic Force Microscopy (AFM): AFM allows for the visualization of surface changes at the nanoscale, providing insights into the mechanisms of hydrate formation and dissolution. []

Q5: How does the manufacturing process affect the polymorphic form of theophylline in tablets?

A: The manufacturing process, specifically the granulation method and drying temperature, can significantly influence the polymorphic form of theophylline in tablets. For instance, high-shear wet granulation tends to produce a mixture of stable anhydrous theophylline (form I) and metastable anhydrous theophylline (form III), while fluid-bed granulation predominantly yields the stable anhydrous form. []

Q6: Why is the dissolution rate of theophylline important?

A: The dissolution rate of theophylline is a critical factor influencing its bioavailability, as it determines the rate at which the drug dissolves in the gastrointestinal fluid and becomes available for absorption. [, ] A slower dissolution rate can lead to lower bioavailability and potentially affect therapeutic efficacy.

Q7: How can the dissolution rate of theophylline be modified?

A7: Several factors can influence the dissolution rate of theophylline, including:

  • Polymorphic form: As mentioned earlier, the different polymorphic forms of theophylline exhibit different dissolution rates. [, , ]
  • Particle size: Smaller particle sizes generally dissolve faster due to their larger surface area to volume ratio. []
  • Formulation: The choice of excipients and the manufacturing process can significantly impact the dissolution rate. [, , , , ]

Q8: Is this compound stable under ambient conditions?

A: this compound can dehydrate under ambient conditions, converting to anhydrous theophylline. [] The dehydration kinetics depend on environmental factors such as temperature and humidity. []

Q9: How does storage humidity affect theophylline tablets?

A: Storing tablets containing metastable anhydrous theophylline (form III) at relative humidity levels above 33% can induce complete conversion to the stable anhydrous form (form I), leading to a significant decrease in the initial dissolution rate. [] This highlights the importance of controlling storage conditions to maintain the physical stability and performance of theophylline tablets.

Q10: What strategies can be used to improve the stability of theophylline formulations?

A10: Various formulation strategies can enhance the stability of theophylline, including:

  • Choice of excipients: Using excipients that can inhibit the conversion between polymorphic forms, such as polyvinylpyrrolidone (PVP), can help maintain the desired physical form and dissolution characteristics of theophylline. []
  • Controlling the granulation process: Selecting a granulation method that minimizes the formation of the less stable anhydrous form (form III) can improve stability. []
  • Optimizing drying conditions: Drying granules at lower temperatures can help retain the desired polymorphic form and prevent undesired transformations during manufacturing. []

Q11: What are the challenges in developing sustained-release formulations of theophylline?

A: The tendency of theophylline anhydrate to transform into the less soluble monohydrate during dissolution presents a challenge for developing sustained-release formulations. [, ] The formation of the monohydrate on the tablet surface can hinder drug release and affect the desired dissolution profile.

Q12: How can Coherent anti-Stokes Raman scattering (CARS) microscopy be used to study theophylline dissolution?

A: CARS microscopy allows for real-time visualization of drug release and solid-state transformations during dissolution testing. [, , ] It provides valuable insights into the spatial distribution of the drug within the tablet matrix and allows researchers to directly observe the formation of this compound, aiding in the development of more effective drug delivery systems.

Q13: How can Near-infrared (NIR) spectroscopy be used to monitor theophylline formulations?

A: NIR spectroscopy, particularly in an in-line setting, can monitor critical parameters during theophylline formulation development. For example, it can track the transformation of theophylline anhydrate to this compound during wet granulation, allowing for real-time process control and optimization. [, ]

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